molecular formula C3H2F6O B1195063 Desflurane CAS No. 57041-67-5

Desflurane

Cat. No.: B1195063
CAS No.: 57041-67-5
M. Wt: 168.04 g/mol
InChI Key: DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Description

Desflurane, known chemically as 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane, is a highly fluorinated methyl ethyl ether used primarily for the maintenance of general anesthesia. It is a volatile anesthetic with a rapid onset and offset due to its low solubility in blood. This compound is often preferred in clinical settings for its efficiency in inducing and maintaining anesthesia, especially in outpatient surgeries .

Mechanism of Action

Target of Action

Desflurane, a general inhalation anesthetic, primarily targets the GABA A channel , which is a major inhibitory ion channel in the central nervous system . It also interacts with other ion channels such as glycine receptors , glutamate receptors , and potassium voltage-gated channels . These targets play crucial roles in modulating neuronal excitability and synaptic transmission, thereby contributing to the anesthetic effects of this compound .

Mode of Action

It is known that this compound canblock excitatory ion channels and increase the activity of inhibitory ion channels . The most notable action is its agonism at the GABA A channel , which enhances the inhibitory effects of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability . This compound also acts as an agonist of glycine receptors , an antagonist of glutamate receptors , an inducer of potassium voltage-gated channels , and an inhibitor of both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its interactions with various ion channels. By acting on GABA A and glycine receptors, it enhances inhibitory neurotransmission. Its antagonism of glutamate receptors reduces excitatory neurotransmission. Its induction of potassium voltage-gated channels can lead to hyperpolarization of neurons, reducing their excitability. Its inhibition of NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases can affect energy metabolism and calcium homeostasis in cells .

Pharmacokinetics

This compound is characterized by its rapid uptake, distribution, and elimination due to its low solubility in blood and body tissues . It undergoes negligible metabolism, which means it is primarily eliminated unchanged via the lungs . The rapid elimination of this compound is dependent on minute ventilation . These properties contribute to its short duration of action and quick recovery times following discontinuation .

Result of Action

The molecular and cellular effects of this compound’s action result in general anesthesia . By modulating the activity of various ion channels, this compound alters the electrical activity of neurons, leading to a decrease in neuronal excitability and synaptic transmission . This results in a state of unconsciousness and lack of sensation, which is essential for surgical procedures . This compound has also been found to alleviate oxygen–glucose deprivation-induced neuronal injury by activating the Kcna1-dependent Kv1.1 channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is a greenhouse gas with a high global warming potential . Its use contributes to anthropogenic climate change, and efforts are being made to reduce its use in favor of less environmentally damaging alternatives . Furthermore, the delivery system for this compound requires a specialized vaporizer unit that heats the liquid this compound to a constant temperature, ensuring a constant vapor pressure and negating the effects of fluctuating ambient temperatures .

Biochemical Analysis

Biochemical Properties

Desflurane plays a significant role in biochemical reactions primarily through its interactions with various ion channels and receptors. It acts as an agonist at the gamma-aminobutyric acid type A (GABA_A) receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . Additionally, this compound interacts with glycine receptors, further contributing to its anesthetic properties . It also inhibits excitatory ion channels such as N-methyl-D-aspartate (NMDA) receptors and certain voltage-gated potassium channels . These interactions collectively result in the suppression of neuronal activity and the induction of anesthesia.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neurons, this compound enhances inhibitory neurotransmission by potentiating GABA_A receptor activity and inhibiting NMDA receptor-mediated excitatory neurotransmission . This leads to a decrease in neuronal excitability and the induction of anesthesia. This compound also affects cellular metabolism by inhibiting enzymes such as NADH-ubiquinone oxidoreductase and calcium-transporting ATPases . These effects can alter cellular energy production and calcium homeostasis, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific sites on ion channels and receptors. This compound enhances the activity of GABA_A receptors by binding to allosteric sites, increasing the receptor’s affinity for GABA and prolonging the opening of chloride channels . This results in hyperpolarization of the neuronal membrane and inhibition of neuronal firing. This compound also inhibits NMDA receptors by binding to the receptor’s ion channel, blocking the flow of calcium and sodium ions . Additionally, this compound modulates the activity of voltage-gated potassium channels, contributing to its overall anesthetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known for its rapid onset and short duration of action, which is advantageous for surgical procedures requiring quick recovery . Prolonged exposure to this compound can lead to the development of tolerance, reducing its effectiveness over time . Studies have also shown that this compound can degrade in the presence of carbon dioxide absorbents, producing carbon monoxide as a byproduct . This degradation can impact the safety and efficacy of this compound in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces sedation and anesthesia without significant adverse effects . At higher doses, this compound can cause respiratory depression, hypotension, and other toxic effects . Studies in animal models have shown that this compound can induce dose-dependent changes in cardiovascular and respiratory function, highlighting the importance of careful dosage management in clinical practice .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1 . The metabolism of this compound results in the formation of fluoride ions and other metabolites, which are excreted in the urine . The metabolic pathways of this compound are relatively simple compared to other volatile anesthetics, contributing to its rapid clearance from the body . The production of fluoride ions can pose a risk of nephrotoxicity, especially with prolonged exposure .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . Due to its high lipid solubility, this compound readily crosses cell membranes and accumulates in lipid-rich tissues such as the brain and adipose tissue . The distribution of this compound is influenced by factors such as blood flow, tissue solubility, and the presence of binding proteins . These factors collectively determine the onset and duration of this compound’s anesthetic effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the lipid bilayers of cell membranes . It does not bind to specific intracellular organelles or compartments but rather integrates into the lipid bilayer, affecting membrane fluidity and ion channel function . This localization is crucial for its anesthetic action, as it allows this compound to modulate the activity of membrane-bound receptors and ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desflurane is typically synthesized from isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) through a reaction with hydrogen fluoride in the presence of antimony pentachloride. The reaction is conducted at temperatures between 9-18°C for about 6 to 7 hours .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the continuous conversion of isoflurane using a catalyst composed of activated aluminum oxide, chromium salt, and rare earth metals such as lanthanum and cerium. This method enhances the activity and service life of the catalyst, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Desflurane primarily undergoes substitution reactions due to its fluorinated structure. It can react with carbon dioxide absorbents in anesthesia circuits, leading to the production of carbon monoxide under dry conditions .

Common Reagents and Conditions:

    Hydrogen Fluoride: Used in the synthesis of this compound from isoflurane.

    Antimony Pentachloride: Acts as a catalyst in the synthesis process.

Major Products Formed:

Scientific Research Applications

Desflurane is extensively used in various fields of scientific research:

Comparison with Similar Compounds

  • Halothane
  • Enflurane
  • Isoflurane
  • Sevoflurane

Comparison: Desflurane is unique among these compounds due to its rapid onset and offset, attributed to its low solubility in blood. Unlike halothane, enflurane, and isoflurane, this compound has a lower potency but is preferred for its efficiency in outpatient surgeries. Sevoflurane, like this compound, is also used for its rapid action but is less pungent and causes fewer airway irritations .

This compound’s high cost and potential environmental impact are notable drawbacks, leading to discussions about its restriction in certain regions .

Properties

IUPAC Name

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
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InChI

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H
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InChI Key

DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(OC(F)F)F
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Molecular Formula

C3H2F6O
Record name DESFLURANE
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DSSTOX Substance ID

DTXSID80866606
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Molecular Weight

168.04 g/mol
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Physical Description

Liquid, COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

23.5 °C, 23.5 °C, 74.3 °F
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Solubility

Negligible, 3.54e+00 g/L, Solubility in water: poor
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Density

1.44, Relative density (water = 1): 1.5
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Vapor Density

1.44
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Vapor Pressure

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F
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Mechanism of Action

The mechanism of inhalational anesthetics is still not fully understood. They can block excitatory ion channels and increase the activity of inhibitory ion channels. The most notable agonism is at the GABAA channel. Desflurane is also an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases. An older school of thought is the unitary theory of general anesthetic action, suggesting that desflurane affects the lipid bilayer of cells. Studies of other halogenated inhalational anesthetics have shown that the lipid bilayer spreads out more thinly as the anesthetic incorporates into the bilayer. However, the anesthetic does not bind to lipid heads or acyl chains of hydrocarbons in the bilayer. The effect of incorporating into the lipid bilayer is not well described. By incorporating into the lipid bilayer, anesthetics may introduce disorder in the lipids, leading to some indirect effect on ion channels. However, this theory remains controversial.
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Color/Form

Liquid

CAS No.

57041-67-5
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Synthesis routes and methods I

Procedure details

12.9 g of isoflurane (FORANE® isoflurane commercially available from Anaquest Division of BOC, Inc. in Madison, Wis.) were combined with 5.5 g of potassium fluoride and 20 ml of diethylglycol and the mixture was heated with stirring for 10 hours in a glass pressure vessel at 195° C. The heated mixture was washed with ice water and the organic layer was subjected to gas chromatography, which showed the presence of the compound CHF2OCHFCF3 (29% yield).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
diethylglycol
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
29%

Synthesis routes and methods II

Procedure details

It has been found that fractional distillation of a crude reaction mixture obtained in the manufacture of desflurane, for example, by reacting hydrogen fluoride with isoflurane over a bed of chromia catalyst, results in the removal of desflurane in the form of a desflurane/hydrogen fluoride azeotrope that boils below the boiling point of hydrogen fluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 171 g (0.93 moles) isoflurane and 116 g (2.0 moles) potassium fluoride. The reaction mass was heated with stirring to 278° C. After 18 hours at 278° C., the pressure was 500 psi. The autoclave was then cooled to room temperature for transfer to the laboratory. Products were then distilled into a dry ice cooled trap by heating the autoclave on a hot plate. The trap contents (134 g) were distilled through a four foot vacuum jacketed column packed with glass beads to give 20.8 g CHF2OCHFCF3 (bp 23.5° C.). The material remaining in the distillation flask (104.0 g) was 98% isoflurane. Based on the materials isolated, the percent conversion was 13% (33% yield). Details of the distillation are given below.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Yield
33%

Synthesis routes and methods IV

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 399 g (2.2 moles) isoflurane and 84 g (2.0 moles) of sodium fluoride. The reaction mass was heated to 283° C. without stirring. After 24 hours at 283° C., the pressure was 1160 psi. The autoclave was then cooled to ca. 10° C. and the crude products (228 g) transferred by pouring into a distillation flask. Distillation through a four foot vacuum jacketed column packed with glass beads gave 73.4 g CHF2OCHFCF3. The material remaining in the distillation flask was found by GC analysis to be 99.6% isoflurane. Based on the materials isolated the percent conversion was 20% (31% yield). Details of the distillation are given below.
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
crude products
Quantity
228 g
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desflurane
Reactant of Route 2
Desflurane
Reactant of Route 3
Reactant of Route 3
Desflurane
Reactant of Route 4
Reactant of Route 4
Desflurane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Desflurane

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